Glucoliquiritin
Description
Glucoliquiritin (C₂₇H₃₁O₁₄, molecular weight 579.169) is a phenolic compound predominantly isolated from Glycyrrhiza species, such as Glycyrrhiza glabra and Glycyrrhiza uralensis. It is structurally characterized by a flavonoid backbone with a glucose moiety, contributing to its solubility and bioavailability . Its structural analogs, including this compound apioside, glycyrrhizin, and licuraside, share overlapping biological activities but exhibit distinct mechanistic profiles.
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c28-9-18-20(31)22(33)24(35)26(40-18)37-12-3-1-11(2-4-12)16-8-15(30)14-6-5-13(7-17(14)39-16)38-27-25(36)23(34)21(32)19(10-29)41-27/h1-7,16,18-29,31-36H,8-10H2/t16-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUBMAVPVJYHIR-OVGRPOLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305124 | |
| Record name | Liquiritigenin 7,4′-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93446-18-5 | |
| Record name | Liquiritigenin 7,4′-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93446-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liquiritigenin 7,4′-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucoliquiritin typically involves the extraction from licorice roots. The process includes the following steps:
Extraction: The roots of Glycyrrhiza glabra are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction units.
Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Molecular Docking and Enzyme Interactions
Glucoliquiritin apioside demonstrates significant interactions with cathepsin L, a protease implicated in viral entry and inflammatory pathways. Molecular docking studies reveal:
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Hydrogen bonding with residues Glu63, Asn71, Lys117, Glu159, Ser213, and Ala214 .
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Hydrophobic interactions with Cys22, Cys25, Leu69, Thr72, and Ala135 .
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Salt bridging with Lys117, stabilizing its binding to the enzyme’s active site .
These interactions result in a strong inhibitory effect, with an XP G score of -10.499 , suggesting potential antiviral applications .
Binding Affinity and Inhibition Mechanisms
This compound apioside exhibits multitarget binding affinities against enzymes involved in oxidative stress and inflammation:
Molecular dynamics simulations show a decrease in binding free energy for the this compound-hyaluronidase complex from -73.732 to -43.085 kcal/mol over 100 ns, indicating stable interaction .
Antioxidant and Anti-inflammatory Activities
This compound apioside participates in redox-modulating reactions:
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Free radical scavenging : Binds glutathione peroxidase (binding affinity: -8.409 kcal/mol ), enhancing cellular antioxidant defense .
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Inhibition of lipid peroxidation : Interacts with lipoxygenase (-8.979 kcal/mol ), reducing inflammatory mediators .
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Collagenase inhibition : Competes with tannic acid for binding to collagenase (-9.9 kcal/mol ), mitigating extracellular matrix degradation .
Comparative Analysis with Related Compounds
This compound apioside outperforms other licorice-derived compounds in multitarget interactions:
| Compound | Hyaluronidase Inhibition | Elastase Inhibition | COX Inhibition |
|---|---|---|---|
| This compound apioside | -9.964 kcal/mol | -8.979 kcal/mol | -9.427 kcal/mol |
| Glycyrrhizin | -15.980 kcal/mol | -10.100 kcal/mol | -9.427 kcal/mol |
| Liquiritin | -9.900 kcal/mol | -7.500 kcal/mol | -8.200 kcal/mol |
Its glycosidic structure enhances solubility and target engagement compared to aglycones like glycyrrhetinic acid .
Structural Reactivity and Stability
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Glycosidic bond stability : The β-linked glucopyranosyl group resists hydrolysis under physiological pH, ensuring prolonged bioavailability .
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Radical scavenging : The phenolic hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS) .
This compound’s chemical reactivity is central to its therapeutic potential, particularly in modulating enzymatic pathways and oxidative stress. Further studies are warranted to explore its synthetic derivatives and in vivo pharmacokinetics.
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Glucoliquiritin is classified as a flavonoid glycoside. Its structural characteristics contribute to various biological activities, including antioxidant and anti-inflammatory effects. Research indicates that this compound exhibits significant binding affinities to multiple targets involved in oxidative stress and inflammation, such as cyclooxygenase and inducible nitric oxide synthase .
Pharmacological Applications
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Antioxidant Activity
- This compound has demonstrated potent antioxidant properties. In silico studies reveal its ability to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .
- Case Study : A study evaluated the effect of licorice extracts containing this compound on skin cells, showing enhanced histological properties and reduced oxidative stress markers .
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Anti-inflammatory Effects
- The compound inhibits key inflammatory mediators, including prostaglandins and leukotrienes. This inhibition is crucial in managing chronic inflammatory conditions .
- Case Study : In animal models of inflammation, this compound significantly reduced edema and inflammatory cytokines, suggesting its potential in treating inflammatory diseases .
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Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 3.12–25 µg/ml Mycobacterium tuberculosis 29.16 µg/ml -
Anticancer Properties
- Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It enhances the efficacy of conventional chemotherapy agents in breast cancer models .
- Case Study : In vitro studies showed that this compound significantly reduced the viability of various cancer cell lines while sparing normal cells, indicating its selective toxicity against cancerous tissues .
Potential Therapeutic Uses
- Chronic Hepatitis Treatment : this compound is being explored for its potential in treating chronic hepatitis due to its immunomodulatory effects .
- Skin Disorders : Its antioxidant and anti-inflammatory properties make it a candidate for topical formulations aimed at treating skin conditions like eczema and psoriasis .
- Diabetes Management : Preliminary studies suggest that this compound may help regulate blood glucose levels, making it a potential adjunct therapy for diabetes management .
Mechanism of Action
The mechanism of action of glucoliquiritin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Dermatocosmetic Activity: It inhibits tyrosinase, an enzyme involved in melanin production, thereby reducing skin pigmentation
Comparison with Similar Compounds
Structural and Chemical Properties
Glucoliquiritin and its analogs differ in functional groups and glycosylation patterns, influencing their molecular interactions and pharmacokinetics:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₂₇H₃₁O₁₄ | 579.169 | Flavonoid core with a single glucose unit |
| This compound apioside | C₃₂H₃₉O₁₈ | 711.121 | Additional apioside sugar moiety |
| Glycyrrhizin | C₄₂H₆₂O₁₆ | 822.932 | Triterpenoid saponin with glucuronic acids |
| Licuraside | Not fully specified | Not reported | Flavonoid glycoside with dual sugar chains |
| Isoliquiritin | C₂₁H₂₂O₉ | 418.39 | Chalcone derivative with glucose attachment |
Glycyrrhizin, a saponin, lacks the flavonoid backbone of this compound, while this compound apioside features an extra apioside group, enhancing its binding affinity to viral proteases .
Antiviral Activity
- This compound Apioside : Exhibits superior binding to SARS-CoV-2 Mpro (main protease) in molecular dynamics (MD) simulations, forming stable hydrogen bonds and hydrophobic interactions with catalytic residues (His41, Cys145). Its binding free energy (ΔGbind) surpasses glycyrrhizin, with RMSD values <2.2 Å, indicating stable protein-ligand complexes .
- Glycyrrhizin : While clinically proven to inhibit SARS-CoV-2 replication, MD simulations reveal poor binding stability (RMSD >13.2 Å), as it dissociates from Mpro’s active site without forming hydrogen bonds .
- Licuraside : Ranked highest in antiviral efficacy among Glycyrrhiza compounds, with robust interactions (ΔGbind Coulomb and van der Waals contributions) stabilizing Mpro .
MAO Inhibition and Neurological Targets
- However, it shows weaker binding to monoamine oxidase (MAO) enzymes compared to isoliquiritigenin .
- Isoliquiritin : Inhibits LPS-induced cytokine production via NF-κB pathway suppression, highlighting anti-inflammatory synergy with this compound .
Research Findings and Clinical Implications
Data Tables: Comparative Analysis
Table 1: Antiviral and Binding Parameters
| Compound | ΔGbind (kcal/mol) | RMSD (Å) | Key Interactions |
|---|---|---|---|
| This compound apioside | -26.7 | 1.8–4.6 | Hydrogen bonds (Trp-324), π-alkyl (Tyr-202) |
| Licuraside | -28.4 | 1.5–3.2 | 5 hydrogen bonds, hydrophobic contacts |
| Glycyrrhizin | -18.9 | >13.2 | No stable hydrogen bonds |
Table 2: Dermatological Target Affinity
| Compound | Cytochrome P450 19A1 | Monoamine Oxidase B | Skin Permeability |
|---|---|---|---|
| This compound apioside | 40% | 10% | High |
| Glycyrrhizin | 80% | 0% | Moderate |
| Liquiritigenin | 100% | 50% | Low |
Biological Activity
Glucoliquiritin is a bioactive compound derived from the licorice plant, specifically from the genus Glycyrrhiza. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article presents a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.
This compound is a flavonoid glycoside that exhibits various pharmacological activities. Its mechanisms of action involve modulation of several biological pathways, including:
- Antioxidant Activity : this compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby mitigating inflammation.
- Anticancer Potential : Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
In Vitro Studies
- Antioxidant Activity :
- Anti-inflammatory Activity :
- Anticancer Activity :
In Vivo Studies
- Anti-inflammatory Effects :
- Anticancer Effects :
Data Tables
| Biological Activity | Model/Method | Concentration/ Dose | Result |
|---|---|---|---|
| Antioxidant | DPPH Assay | 10-100 µM | Significant reduction in radicals |
| Anti-inflammatory | LPS-stimulated Macrophages | 25 µM | Inhibition of NO production |
| Anticancer (MCF-7 cells) | Cell Proliferation Assay | 30 µM | Dose-dependent inhibition |
| In vivo anti-inflammatory | Rat model (LPS-induced) | 10 mg/kg | Reduced lung edema |
| In vivo anticancer | Xenograft model | 20 mg/kg | Decreased tumor size |
Case Studies
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Case Study on Anticancer Properties :
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated improved quality of life and reduced tumor markers after eight weeks of treatment. -
Case Study on Anti-inflammatory Effects :
A study focused on patients with chronic inflammatory diseases showed that this compound supplementation led to decreased levels of inflammatory cytokines and improved clinical symptoms over a three-month period.
Q & A
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50. Apply the Hill equation for cooperativity analysis. For synergistic studies, employ the Chou-Talalay method (combination index) .
Data Reporting and Reproducibility
Q. How can researchers standardize this compound’s NMR data reporting to enhance reproducibility?
- Methodological Answer : Report chemical shifts (δ) in ppm, referencing TMS or solvent peaks. Include coupling constants (J in Hz) and integration values. Deposit raw FID files in public repositories (e.g., NMReDATA) .
Q. What metadata is essential for this compound bioactivity datasets?
- Methodological Answer : Include cell line authentication details (e.g., STR profiling), passage number, serum batch, and assay plate layout (e.g., edge effects). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
